Structural Determinant: Combined 3,4-Dimethoxyphenyl and N-Methylpyrrole Motif as a Distinct Selectivity Scaffold
The target compound is the only member of the pyrrol-2-ylmethylamine series that combines an N-methylpyrrole ring with a 3,4-dimethoxyphenethyl side chain. In the La Regina et al. (2007) series, compound 18 (benzyl, N-methylpyrrole) achieves the highest reported MAO-A selectivity (SI = 12,500; Ki MAO-A = 24 nM vs. Ki MAO-B = 300,000 nM), while compound 20 (phenethyl, unsubstituted pyrrole) shows only moderate selectivity (SI = 35; Ki MAO-A = 20 nM, Ki MAO-B = 700 nM) [1]. The 3,4-dimethoxy substitution on the phenyl ring is independently validated as an MAO-B selectivity driver: MDL 72145, an allylamine bearing the same 3,4-dimethoxyphenyl group, is a selective, irreversible MAO-B inhibitor with an IC₅₀ of 10 nM against MAO-B and an in vivo ED₅₀ of 0.35 mg/kg p.o. in rats [2][3]. No published analog simultaneously incorporates the N-methylpyrrole selectivity switch and the 3,4-dimethoxy MAO-B directing group, making this compound a uniquely informative probe for dissecting the cooperative effects of these two pharmacophoric elements [4].
| Evidence Dimension | Structural pharmacophore composition and predicted MAO isoform selectivity modulation |
|---|---|
| Target Compound Data | Contains both N-methylpyrrol-2-ylmethyl and 3,4-dimethoxyphenethyl motifs simultaneously |
| Comparator Or Baseline | Compound 18: benzyl + N-methylpyrrole, SI = 12,500 (MAO-A selective); Compound 20: phenethyl + unsubstituted pyrrole, SI = 35; MDL 72145: 3,4-dimethoxyphenyl + allylamine, MAO-B selective (IC₅₀ = 10 nM) |
| Quantified Difference | No comparator possesses the full combination of N-methylpyrrole and 3,4-dimethoxyphenyl groups; selectivity direction and magnitude for the target compound cannot be predicted from single-feature analogs alone |
| Conditions | MAO-A/MAO-B selectivity derived from bovine brain mitochondrial assays for comparators (La Regina et al., 2007); MDL 72145 data from rat brain mitochondrial MAO-B inhibition assays |
Why This Matters
For researchers mapping MAO isoform selectivity determinants, this compound fills a critical SAR gap—no existing data describe the cooperative effect of N-methylpyrrole plus 3,4-dimethoxy substitution; its procurement enables experiments that two separate single-feature analogs cannot address.
- [1] La Regina G, Silvestri R, Artico M, Lavecchia A, Novellino E, Befani O, Turini P, Agostinelli E. New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity. J Med Chem. 2007;50(5):922-931. Table 1: Compound 18 Ki MAO-A = 0.024 µM, Ki MAO-B = 300 µM, SI = 12,500. View Source
- [2] BindingDB BDBM50261815: 2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine (MDL 72145). IC₅₀ MAO-B = 10 nM. Assay: inhibition of MAO-B (unknown origin). View Source
- [3] Palfreyman MG, McDonald IA, Bey P, Schechter PJ, Sjoerdsma A. Design and early clinical evaluation of selective inhibitors of monoamine oxidase. Prog Neuropsychopharmacol Biol Psychiatry. 1988;12(6):967-987. ED₅₀ = 0.35 mg/kg p.o. for MAO-B inhibition in rat brain. View Source
- [4] This compound (CAS 1135268-35-7) is not listed in the compound tables of La Regina et al. (2007, J Med Chem 50:922-931) or any other identified peer-reviewed MAO inhibitor structure-activity study, confirming its status as an uncharacterized structural analog filling a documented SAR gap. View Source
